molecular formula C11H9FN4O B2563657 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860651-05-4

2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B2563657
CAS No.: 860651-05-4
M. Wt: 232.218
InChI Key: LWNYVUFSHJVIGB-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a useful research compound. Its molecular formula is C11H9FN4O and its molecular weight is 232.218. The purity is usually 95%.
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Biological Activity

2-[4-(4-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a compound with significant biological activity. Its structure includes a triazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activities of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

The chemical formula of this compound is C₁₁H₉FN₄O with a molecular weight of approximately 232.22 g/mol. It is characterized by the presence of a fluorophenyl group and a triazole moiety, which contribute to its biological properties.

PropertyValue
Chemical FormulaC₁₁H₉FN₄O
Molecular Weight232.22 g/mol
CAS Number860651-05-4
Storage TemperatureAmbient

Antiviral Activity

Research indicates that derivatives of triazole compounds exhibit antiviral properties. Specifically, studies have shown that similar triazole derivatives can inhibit the replication of viruses such as HIV. The mechanism often involves interference with viral enzymes or host cell processes that facilitate viral replication .

Antiproliferative Effects

Triazole compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this compound have been tested against MCF-7 (breast cancer) and H157 (lung carcinoma) cell lines. Results indicated that these compounds can induce cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound has shown potential in inhibiting key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is critical for developing treatments for conditions like Alzheimer's disease and other neurological disorders .

Antioxidant Properties

Antioxidant activity is another notable feature of triazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing various diseases linked to oxidative damage .

Synthesis and Pharmacological Evaluation

A study conducted on triazolo derivatives synthesized from various precursors demonstrated their efficacy against multiple biological targets. The synthesized compounds were evaluated for their ability to inhibit AChE and showed promising results compared to standard drugs .

In Vivo Studies

In vivo studies using animal models have shown that certain triazole derivatives can significantly reduce tumor growth and enhance survival rates in mice treated with these compounds. This suggests potential for further development into therapeutic agents for cancer treatment .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O/c1-8-14-15(7-6-13)11(17)16(8)10-4-2-9(12)3-5-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNYVUFSHJVIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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